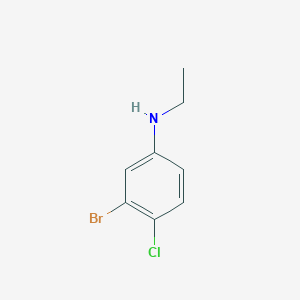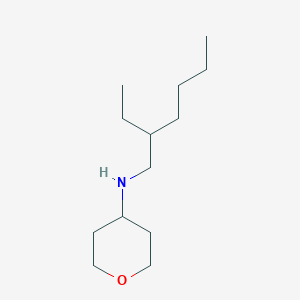![molecular formula C11H15N3O B13258873 (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B13258873.png)
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is an organic compound that features both furan and imidazole moieties Furan is a five-membered aromatic ring with four carbon atoms and one oxygen atom, while imidazole is a five-membered ring containing three carbon atoms and two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine typically involves the reaction of furan-2-carbaldehyde with 3-(1H-imidazol-1-yl)propylamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve a high yield of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality and high efficiency. The use of automated systems and advanced analytical techniques ensures the purity and scalability of the compound for various applications.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the furan and imidazole rings can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed under anhydrous conditions.
Substitution: Electrophilic or nucleophilic reagents can be used depending on the desired substitution pattern. Conditions may vary from mild to harsh, depending on the reactivity of the substituents.
Major Products Formed
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Imidazoline derivatives.
Substitution: Various substituted furan and imidazole derivatives, depending on the reagents used.
Scientific Research Applications
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and imidazole moieties can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, leading to the modulation of biological pathways. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Furan-2-ylmethyl)amine: Lacks the imidazole moiety, leading to different chemical and biological properties.
(Imidazol-1-yl)propylamine: Lacks the furan moiety, resulting in different reactivity and applications.
(Furan-2-ylmethyl)[3-(1H-pyrrol-1-yl)propyl]amine:
Uniqueness
(Furan-2-ylmethyl)[3-(1H-imidazol-1-yl)propyl]amine is unique due to the presence of both furan and imidazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various research and industrial applications.
Properties
Molecular Formula |
C11H15N3O |
|---|---|
Molecular Weight |
205.26 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-3-imidazol-1-ylpropan-1-amine |
InChI |
InChI=1S/C11H15N3O/c1-3-11(15-8-1)9-12-4-2-6-14-7-5-13-10-14/h1,3,5,7-8,10,12H,2,4,6,9H2 |
InChI Key |
FWWZBBUFADMPRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)CNCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


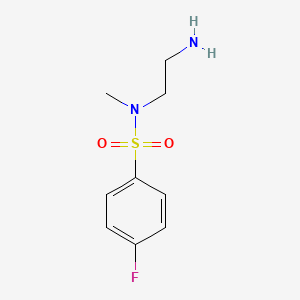
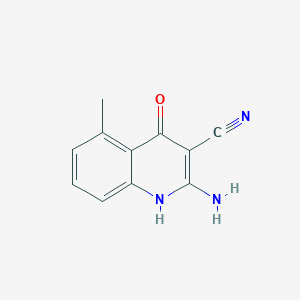
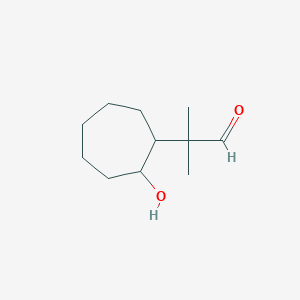
![3-{[(Pyridin-3-yl)amino]methyl}phenol](/img/structure/B13258822.png)

![4-{[(3-Fluorophenyl)methyl]amino}butan-2-ol](/img/structure/B13258827.png)
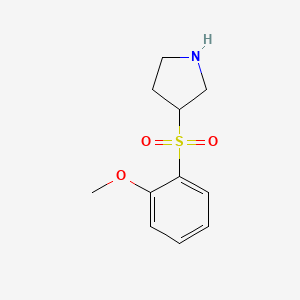
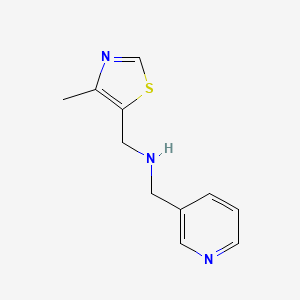

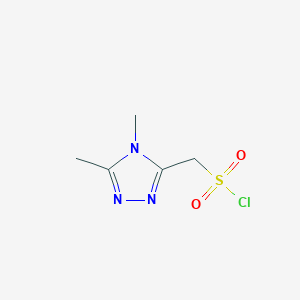

![3-{[(4-Bromo-2-chlorophenyl)methyl]amino}propan-1-ol](/img/structure/B13258849.png)
